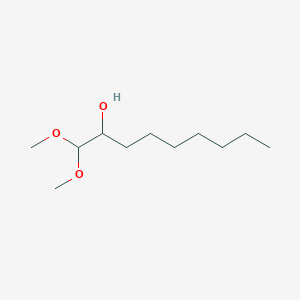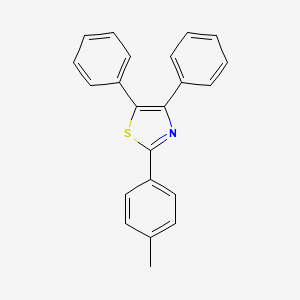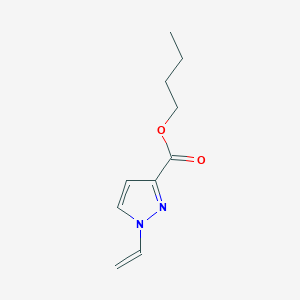
4-(2-Methoxyphenyl)-1-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-1-methylpyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a 2-methoxyphenyl group and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium typically involves the reaction of 2-methoxyphenyl derivatives with pyridine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where 2-methoxyphenyl halides react with pyridine in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution process .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It participates in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-Methoxyphenyl)-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved .
Comparison with Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their interactions with alpha1-adrenergic receptors.
Para-Methoxyphenylpiperazine: Another compound with a similar methoxyphenyl group, known for its stimulant effects.
Uniqueness: 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
122268-82-0 |
|---|---|
Molecular Formula |
C13H14NO+ |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C13H14NO/c1-14-9-7-11(8-10-14)12-5-3-4-6-13(12)15-2/h3-10H,1-2H3/q+1 |
InChI Key |
QIPQYRGQBHUVHV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


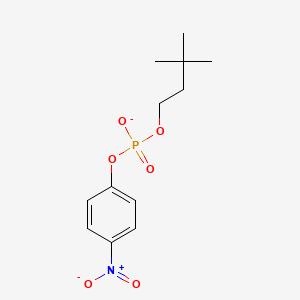




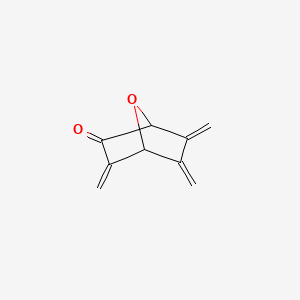
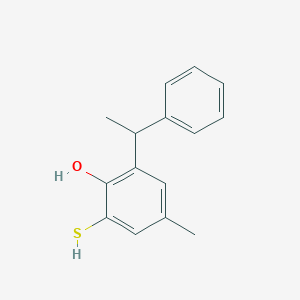
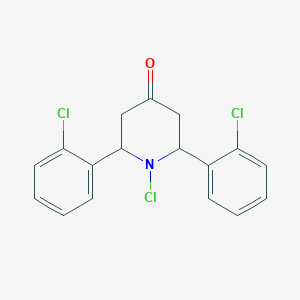

![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
